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Abstract
JPI-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has

been investigated for its neuroprotective potential, particularly in the context of acute ischemic

stroke. This technical guide provides a comprehensive overview of the discovery, mechanism

of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols

for key in vitro and in vivo studies are provided, along with a summary of the quantitative data

from these studies. Signaling pathways and experimental workflows are visualized to facilitate

a deeper understanding of the compound's development history.

Introduction: The Rationale for PARP-1 Inhibition in
Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex

cascade of events leading to neuronal cell death and neurological damage. A key player in this

cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme

involved in DNA repair. While essential for maintaining genomic integrity under normal

physiological conditions, the excessive activation of PARP-1 in response to the severe DNA

damage caused by ischemia-reperfusion injury is detrimental.
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This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide

adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of

programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes

to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the

inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects

of ischemic stroke. JPI-289 was developed as a potent PARP-1 inhibitor with the potential to

offer neuroprotection in this setting.[1]

Mechanism of Action of JPI-289
JPI-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1.

In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-

289 can be summarized as follows:

Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to

the generation of reactive oxygen species (ROS) and nitric oxide (NO).

DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal

cells.

PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes

hyperactivated.

NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to

synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion

of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.

Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the

translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus,

triggering caspase-independent cell death (parthanatos). The energy crisis also contributes

to caspase-dependent apoptosis.[1]

Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory

genes, exacerbating the inflammatory response in the ischemic brain.[1]

By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular

energy stores, reducing cell death, and dampening the inflammatory response.[1]
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Figure 1: JPI-289's role in the PARP-1 signaling pathway during ischemic stroke.

Preclinical Development
The neuroprotective effects of JPI-289 were evaluated in both in vitro and in vivo models of

ischemic stroke.

In Vitro Studies: Oxygen-Glucose Deprivation (OGD)
Model
The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose

deprivation (OGD) model in rat cortical neurons.[1]

Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a

standard period, typically 7 days in vitro (DIV), to allow for maturation.

OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution,

and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g.,

<0.2% O2, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.
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JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic

environment with standard culture medium, and JPI-289 was administered for a 2-hour

treatment period.

Outcome Measures: The effects of JPI-289 were quantified by measuring:

PARP-1 Activity: Assessed by measuring the levels of PAR polymers.

Cellular Energy Levels: ATP and NAD+ concentrations were determined.

Apoptosis Markers: Levels of apoptosis-inducing factor (AIF), cytochrome C, and cleaved

caspase-3 were measured.

Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH)

assays.

Outcome Measures

Start: Rat Cortical Neuron Culture (7 DIV)

Oxygen-Glucose Deprivation (2 hours)

Reoxygenation + JPI-289 Treatment (2 hours)

Biochemical and Viability Assays

End: Data Analysis PARP-1 Activity ATP & NAD+ Levels Apoptosis Markers Cell Viability
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Figure 2: Experimental workflow for the in vitro OGD model with JPI-289.

JPI-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the

nanomolar range.[1] Treatment with JPI-289 after OGD in rat cortical neurons led to the

attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-

associated molecules.[1]

Parameter IC50

PARP-1 Activity 18.5 nmol/L

Cellular PAR Formation 10.7 nmol/L

Table 1: In Vitro Inhibitory Concentrations of JPI-289[1]

In Vivo Studies: Rodent Models of Middle Cerebral
Artery Occlusion (MCAO)
The neuroprotective effects of JPI-289 in a living organism were evaluated using transient

(tMCAO) and permanent (pMCAO) middle cerebral artery occlusion models in rats, which are

well-established models of ischemic stroke.

Animal Model: Male rats were used for the MCAO surgery.

Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon

suture was inserted into the internal carotid artery to block the origin of the middle cerebral

artery.

tMCAO: The suture was left in place for 2 hours and then withdrawn to allow for

reperfusion.

pMCAO: The suture was left in place permanently.

JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2

hours after the onset of MCAO.
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Outcome Measures:

Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride

(TTC) staining, where the non-infarcted tissue stains red and the infarct appears white.

Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluid-

attenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain

swelling at 24 hours and 7 days.

Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.

Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a

battery of behavioral tests. While the specific tests used in the JPI-289 studies are not

detailed, standard tests for rodent stroke models include the modified Neurological

Severity Score (mNSS), Bederson score, foot-fault test, and cylinder test. These tests

evaluate motor function, sensory function, and reflexes.

JPI-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a

reduction in infarct volume and an improvement in long-term neurological function.

MCAO Model Outcome Measure % Reduction vs. Control

tMCAO (2h reperfusion) Infarct Volume (24h) 53%

tMCAO (2h reperfusion) Apoptotic Cells (24h) 56%

pMCAO Infarct Volume (24h) 16%

Table 2: In Vivo Efficacy of JPI-289 in Rat MCAO Models

Clinical Development: Phase I First-in-Human Study
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics

of JPI-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD)

and a multiple ascending dose (MAD) component.

Study Design and Methodology
Study Type: Randomized, double-blind, placebo-controlled.
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Participants: Healthy male volunteers.

SAD Component: 40 subjects received a single intravenous infusion of JPI-289 (35, 75, 150,

300, or 600 mg) or placebo over 30 minutes.

MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450

mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).

Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites

were determined using high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS).

Safety and Tolerability: Assessed through physical examinations, vital signs,

electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic Data
JPI-289 demonstrated a predictable pharmacokinetic profile.

Single Ascending Dose (SAD) Study
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Dose (mg) Cmax (ng/mL) Tmax (hr) t1/2 (hr)
AUClast
(ng·h/mL)

35 422.72 0.50 2.18 658.82

75 - - - -

150 - - - -

300 - - - -

600 10,381.25 0.47 3.21 32,066.88

A tendency for

supra-

proportional

increases in

Cmax and

AUClast was

observed at

higher doses.[1]

Multiple Ascending Dose (MAD) Study

Dose (mg) t1/2 (hr) Accumulation Index

150 3.05 1.52

300 1.88 1.76

450 - -

The plasma concentration of

JPI-289 reached a steady

state rapidly.[1]

Table 3: Summary of Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers[1]

Safety and Tolerability
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In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events

were of mild intensity and resolved without any lasting effects. The concentration of metabolites

was less than 10% of the parent compound.

Conclusion and Future Directions
The discovery and development of JPI-289 have followed a logical and rigorous path from in

vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound

has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant

models of ischemic stroke. The Phase I clinical trial established a favorable safety and

pharmacokinetic profile in healthy volunteers.

The data presented in this technical guide support the continued clinical development of JPI-

289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus

on Phase II trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the

optimal therapeutic window and patient population that would benefit most from this targeted

therapy. The development of JPI-289 represents a promising advancement in the search for

effective neuroprotective treatments for this debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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